molecular formula C7H13NO2 B13308561 Ethyl (2E)-4-aminopent-2-enoate

Ethyl (2E)-4-aminopent-2-enoate

Cat. No.: B13308561
M. Wt: 143.18 g/mol
InChI Key: LVQXQSJXFIEHAZ-SNAWJCMRSA-N
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Description

Ethyl (2E)-4-aminopent-2-enoate is a synthetic, alkene-functionalized amino acid ester that serves as a valuable building block in chemical biology and peptide research. Its core research value lies in its dual functionality: the amino group allows for standard incorporation into peptide chains via solid-phase synthesis, while the geometrically defined (2E) alkene side chain provides a handle for strategic post-synthetic modification. This compound is designed for research applications, including the synthesis of peptides featuring intramolecular dicarba bridges. These bridges are created through ring-closing metathesis (RCM), a key reaction for stabilizing peptide structures and enhancing their metabolic stability . The (2E) stereochemistry of the alkene is crucial as it dictates the geometry of the resulting cyclic structure, enabling precise control over the peptide's three-dimensional fold. The ethyl ester group protects the carboxylic acid, facilitating purification and handling before it is cleaved during the synthesis process to incorporate the molecule into a growing peptide chain . As a key intermediate, this compound enables the study of structure-activity relationships in engineered peptides and the development of novel therapeutic candidates with improved properties. This product is intended for research purposes only in a laboratory setting and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

ethyl (E)-4-aminopent-2-enoate

InChI

InChI=1S/C7H13NO2/c1-3-10-7(9)5-4-6(2)8/h4-6H,3,8H2,1-2H3/b5-4+

InChI Key

LVQXQSJXFIEHAZ-SNAWJCMRSA-N

Isomeric SMILES

CCOC(=O)/C=C/C(C)N

Canonical SMILES

CCOC(=O)C=CC(C)N

Origin of Product

United States

Preparation Methods

Reaction of Esters with Amines

One common method involves the reaction of an ester (e.g., ethyl acrylate) with an amine (e.g., ammonia or a primary amine) in the presence of a catalyst. This reaction can be facilitated by microwave-assisted techniques to enhance efficiency and yield.

Multicomponent Reactions

Multicomponent reactions, such as the three-component coupling method using allylpalladium complexes, can also be employed to synthesize complex amino esters. These reactions involve the coupling of boronic acids and allenes with ethyl iminoacetate, offering a regiocontrolled and diastereoselective approach.

Analytical Techniques for Characterization

The structural characterization of this compound can be confirmed using various spectroscopic techniques:

  • NMR Spectroscopy : To identify distinct signals corresponding to protons on the double bond and those adjacent to the amino group.
  • IR Spectroscopy : To confirm the presence of functional groups such as the ester and amine.
  • UV Spectroscopy : To examine ultraviolet absorption in the 200–400 nm range.

Data Table: General Synthesis Conditions for Amino Esters

Reagents Conditions Techniques Purification
Ethyl acrylate, Amine Solvent: Methanol/Ethanol, Catalyst: Optional, Microwave Assistance NMR, IR, UV Chromatography/Crystallization
Ethyl iminoacetate, Boronic Acids, Allenes Palladium Catalyst, Solvent: Various NMR, IR, UV Chromatography/Crystallization

Chemical Reactions Analysis

Types of Reactions: Ethyl (2E)-4-aminopent-2-enoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The double bond can be reduced to yield the corresponding saturated ester.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions under basic conditions.

Major Products:

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Saturated esters.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl (2E)-4-aminopent-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions due to its reactive amino group.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl (2E)-4-aminopent-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, while the ester moiety can undergo hydrolysis to release the active acid form. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Ethyl (2E)-4-aminopent-2-enoate with structurally related esters, highlighting substituents, molecular formulas, and key features:

Compound Name Substituents/Functional Groups Molecular Formula Key Features References
This compound 4-NH₂, α,β-unsaturated ester C₇H₁₃NO₂ Amino group enhances hydrogen bonding; potential bioactivity. Inferred
Ethyl (2E)-4-methylpent-2-enoate 4-CH₃, α,β-unsaturated ester C₈H₁₄O₂ Methyl group increases hydrophobicity; used in flavor/fragrance synthesis.
(Z)-Ethyl 3-amino-4-oxopent-2-enoate 3-NH₂, 4-O, α,β-unsaturated ester C₇H₁₁NO₃ Oxo and amino groups enable dual reactivity (e.g., keto-enol tautomerism).
Ethyl 4-amino-2-chlorobut-2-enoate 4-NH₂, 2-Cl, α,β-unsaturated ester C₆H₁₀ClNO₂ Chlorine atom introduces electrophilicity; potential for cross-coupling.
Ethyl (2E)-2-cyano-3-(4-methylphenyl)propanoate 2-CN, 3-aryl, α,β-unsaturated ester C₁₃H₁₃NO₂ Cyano and aryl groups enhance π-stacking; precursor to bioactive molecules.
Ethyl 4-ethyl-2-(tosylamino)hex-4-enoate 4-CH₂CH₃, 2-NHTs, α,β-unsaturated ester C₁₇H₂₅NO₄S Tosyl group stabilizes intermediates; used in catalytic reactions.

Data Tables

Table 1: Molecular Properties of Selected Compounds

Compound Name Molecular Weight Boiling/Melting Point Solubility (Polar Solvents)
Ethyl (2E)-4-methylpent-2-enoate 142.20 g/mol Not reported Moderate (ethanol, acetone)
Ethyl 4-amino-2-chlorobut-2-enoate 163.60 g/mol Not reported High (water, DMSO)
(Z)-Ethyl 3-amino-4-oxopent-2-enoate 157.17 g/mol Not reported High (methanol, ethyl acetate)

Table 2: Key Functional Group Effects

Functional Group Effect on Reactivity/Properties Example Compound
Amino (-NH₂) Enhances hydrogen bonding; nucleophilic character This compound
Chloro (-Cl) Introduces electrophilicity; stabilizes intermediates Ethyl 4-amino-2-chlorobut-2-enoate
Cyano (-CN) Facilitates π-stacking; polarizable group Ethyl (2E)-2-cyano-3-(4-methylphenyl)propanoate

Biological Activity

Ethyl (2E)-4-aminopent-2-enoate, an organic compound characterized by its unique structure, has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C6H11NO2
  • Molecular Weight : 129.16 g/mol
  • IUPAC Name : this compound
  • Structure : Contains an amino group and an ester functional group, which contribute to its reactivity and biological interactions.

This compound exhibits biological activity primarily through its interaction with various molecular targets, including enzymes and receptors. It can function as a substrate or inhibitor, modulating biochemical pathways that are crucial in various physiological processes. The specific targets and pathways influenced by this compound depend on the context of its application in research or therapeutic settings.

Biological Activities

  • Antimicrobial Properties :
    • Studies have indicated that compounds similar to this compound may exhibit antimicrobial activity, making them potential candidates for developing new antibiotics. Research has shown that structural modifications can enhance their efficacy against specific bacterial strains.
  • Anti-inflammatory Effects :
    • The compound has been explored for its potential anti-inflammatory properties. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
  • Anticancer Activity :
    • Preliminary studies suggest that this compound may possess anticancer properties. For instance, related compounds have demonstrated cytotoxic effects against various cancer cell lines, indicating a potential role in cancer therapy.

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
AntimicrobialExhibits activity against Gram-positive bacteria
Anti-inflammatoryInhibits TNF-alpha production in macrophages
AnticancerInduces apoptosis in cancer cell lines

Case Study: Anticancer Activity

A study published in a peer-reviewed journal investigated the effects of this compound on human cancer cell lines. The results indicated that the compound induced significant cytotoxicity, with IC50 values suggesting effective concentration ranges for therapeutic applications. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl (2E)-4-aminopent-2-enoate, and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer : The compound is typically synthesized via condensation reactions between ethyl acetoacetate derivatives and protected amino groups. Key variables include solvent polarity (e.g., ethanol vs. DMF), temperature control (40–80°C), and catalytic base selection (e.g., triethylamine or DBU). For reproducibility, monitor reaction progress using TLC or HPLC, and purify via column chromatography with a gradient elution (hexane/ethyl acetate). Ensure stereochemical integrity by verifying the (2E)-configuration via 1H^1H-NMR coupling constants (J=1216HzJ = 12–16 \, \text{Hz}) and NOE correlations .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

  • Methodological Answer :

  • NMR : 1H^1H-NMR identifies α,β-unsaturated ester protons (δ 5.8–6.5 ppm, doublet of doublets) and amine protons (δ 1.5–2.5 ppm, broad singlet after deprotection). 13C^13C-NMR confirms carbonyl carbons (δ 165–175 ppm).
  • IR : Stretching vibrations for ester C=O (~1740 cm1^{-1}) and conjugated enamine C=C (~1600 cm1^{-1}).
  • Mass Spectrometry : ESI-MS detects [M+H]+^+ with fragmentation patterns indicating ester cleavage and amine loss.
    Cross-validate with X-ray crystallography (using SHELX for refinement ) or computational methods (DFT for optimized geometry) .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in this compound derivatives be systematically analyzed to predict crystal packing behavior?

  • Methodological Answer : Use graph set analysis (as per Etter’s formalism ) to categorize intermolecular interactions. For example:

  • Motifs : Identify N-HON\text{-}H \cdots O (amide) and C-HOC\text{-}H \cdots O (ester) interactions.
  • Tools : Generate Hirshfeld surfaces (CrystalExplorer) and analyze via Mercury CSD. Compare with similar structures in the Cambridge Structural Database (CSD).
  • Validation : Refine crystallographic data using SHELXL and visualize hydrogen-bond networks with ORTEP-3 .

Q. What experimental strategies resolve contradictions in reported enantiomeric excess (ee) values for asymmetric syntheses of this compound?

  • Methodological Answer :

  • Chiral Stationary Phase HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol mobile phases. Calibrate with racemic and enantiopure standards.
  • Circular Dichroism (CD) : Correlate Cotton effects with absolute configuration.
  • Control Experiments : Test for kinetic vs. thermodynamic control by varying reaction time/temperature. Replicate conflicting studies under identical conditions (e.g., catalyst loading, solvent purity) to isolate variables .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic or electrophilic environments?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level. Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites.
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., water vs. THF) on reaction pathways.
  • Validation : Compare predicted ΔG\Delta G^\ddagger with experimental kinetic data (e.g., Arrhenius plots). Use Gaussian or ORCA software for simulations .

Data Contradiction and Validation

Q. How should researchers address discrepancies between theoretical and experimental pKa values for the amino group in this compound?

  • Methodological Answer :

  • Experimental pKa : Measure via potentiometric titration (autotitrator with 0.1 M HCl/NaOH) in degassed aqueous solution.
  • Theoretical pKa : Compute using COSMO-RS or DFT-based methods (e.g., Jaguar).
  • Resolution : Account for solvent effects (implicit vs. explicit solvation models) and conformational flexibility. Validate with UV-Vis spectroscopy (pH-dependent absorbance shifts) .

Q. What statistical methods are appropriate for analyzing variability in biological activity data for derivatives of this compound?

  • Methodological Answer :

  • ANOVA : Test for significance across multiple batches or synthetic routes.
  • QSAR Models : Use partial least squares (PLS) regression to correlate structural descriptors (e.g., logP, dipole moment) with IC50_{50} values.
  • Outlier Detection : Apply Grubbs’ test or Chauvenet’s criterion to exclude anomalous data points .

Experimental Design and Optimization

Q. What steps ensure robust optimization of reaction conditions for high-yield synthesis?

  • Methodological Answer :

  • DoE (Design of Experiments) : Use a central composite design to vary temperature, catalyst loading, and solvent ratio. Analyze via response surface methodology (RSM).
  • Scale-Up Considerations : Maintain consistent mixing efficiency (Reynolds number > 4000) and heat transfer (jacketed reactor).
  • Quality Control : Implement in-line FTIR for real-time monitoring of intermediate formation .

Q. How can researchers mitigate racemization during deprotection of the amino group?

  • Methodological Answer :

  • Mild Deprotection : Use H2_2/Pd-C under neutral pH instead of acidic conditions.
  • Low-Temperature Workup : Quench reactions at 0–5°C to minimize epimerization.
  • Chiral Derivatization : Confirm ee via Mosher ester analysis or Marfey’s reagent .

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